molecular formula C11H11ClFNO2 B15115619 N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide

Katalognummer: B15115619
Molekulargewicht: 243.66 g/mol
InChI-Schlüssel: BUKPYUPEXOOYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C11H11ClFNO2 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an oxolane ring through a carboxamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide typically involves the reaction of 4-chloro-3-fluoroaniline with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the phenyl ring.

    Oxidation Products: Lactones or carboxylic acids.

    Reduction Products: Alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to modulation of their activity. The oxolane ring and carboxamide linkage contribute to the overall stability and bioavailability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H11ClFNO2

Molekulargewicht

243.66 g/mol

IUPAC-Name

N-(4-chloro-3-fluorophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H11ClFNO2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5H2,(H,14,15)

InChI-Schlüssel

BUKPYUPEXOOYCN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.